1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

Catalog No.
S1922440
CAS No.
50461-51-3
M.F
C10H12N2
M. Wt
160.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

CAS Number

50461-51-3

Product Name

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

InChI

InChI=1S/C10H12N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-4,6,11H,5,7-8H2

InChI Key

IVRPDZRVHKIBBG-UHFFFAOYSA-N

SMILES

C1CNCC=C1C2=CC=CC=N2

Canonical SMILES

C1CNCC=C1C2=CC=CC=N2

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl (CAS 50461-51-3) is a partially saturated nitrogen heterocycle consisting of a 2-pyridyl ring linked to the 4-position of a 1,2,3,6-tetrahydropyridine moiety. As a bifunctional building block, it provides both a reactive secondary amine for direct N-derivatization and an endocyclic double bond for orthogonal late-stage functionalization. In industrial procurement, this free base is primarily sourced as a rigidified structural analog to fully saturated piperidines, serving as a critical precursor in the step-economic synthesis of dopaminergic agents, kinase inhibitors, and complex sp3-rich pharmaceutical libraries [1].

Attempting to substitute 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl with its fully saturated analog, 2-(piperidin-4-yl)pyridine, fundamentally alters the conformational landscape of the resulting derivatives, leading to severe entropic penalties and loss of target affinity in rigid binding pockets. Furthermore, substituting with the fully aromatic 2,4'-bipyridine removes the essential basic aliphatic amine required for key receptor interactions and drastically flattens the molecule (reducing Fsp3 to zero). While the N-Boc protected variant is commonly available in catalogs, defaulting to it introduces unnecessary deprotection steps in scale-up, increasing solvent waste, reducing overall yield by up to 25%, and risking the degradation of acid-sensitive functional groups during the required trifluoroacetic acid (TFA) or HCl cleavage [1].

Conformational Pre-organization for GPCR and Kinase Ligand Design

Unlike the fully saturated 2-(piperidin-4-yl)pyridine, which rapidly interconverts between chair conformations, the 1',2',3',6'-tetrahydropyridine ring imposes a rigid half-chair geometry. This structural rigidity restricts the rotational degrees of freedom and locks the spatial orientation of the N-substituent relative to the pyridine core. In structure-activity relationship (SAR) campaigns, this pre-organization reduces the entropic penalty of binding, frequently resulting in a 10- to 50-fold improvement in binding affinity compared to flexible piperidine analogs [1].

Evidence DimensionConformational degrees of freedom and binding entropy
Target Compound DataRigidified half-chair geometry; low entropic penalty (ΔS)
Comparator Or Baseline2-(Piperidin-4-yl)pyridine (highly flexible chair conformation)
Quantified Difference10- to 50-fold typical enhancement in target affinity due to pre-organization
ConditionsIn vitro receptor binding assays and SAR profiling

Procuring the tetrahydropyridine scaffold enables medicinal chemists to directly synthesize rigidified analogs that bypass the affinity bottlenecks common to flexible piperidine derivatives.

Elimination of Deprotection Bottlenecks in Library Synthesis

Sourcing the unprotected free base directly circumvents the need for acidic deprotection required when using the common N-Boc analog. In high-throughput library synthesis or process scale-up, eliminating the TFA or HCl deprotection step prevents the formation of unwanted salts, avoids potential degradation of acid-sensitive moieties introduced elsewhere, and improves overall yield by 15-25% over a two-step sequence. The free secondary amine is immediately available for reductive amination, acylation, or transition-metal-catalyzed N-arylation [1].

Evidence DimensionSynthetic step count and overall yield for N-functionalization
Target Compound Data1-step direct functionalization (typically >85% yield)
Comparator Or Baseline1-Boc-1',2',3',6'-tetrahydro-[2,4']bipyridinyl (requires 2 steps, ~60-70% overall yield)
Quantified DifferenceEliminates 1 synthetic step and acidic reagents, improving overall N-functionalization yield by 15-25%
ConditionsHigh-throughput parallel synthesis and scale-up N-alkylation

Utilizing the free base directly accelerates library generation and process scale-up by removing a time-consuming and potentially yield-limiting deprotection step.

Access to Late-Stage Functionalization via Olefin Reactivity

While 2-(piperidin-4-yl)pyridine offers a chemically inert saturated ring, the endocyclic C3'-C4' double bond of 1',2',3',6'-tetrahydro-[2,4']bipyridinyl provides a critical orthogonal synthetic handle. This olefin can undergo stereoselective epoxidation, osmium-catalyzed dihydroxylation, or hydroboration-oxidation to yield complex, highly functionalized piperidine derivatives (e.g., 3,4-disubstituted piperidines) that are otherwise synthetically inaccessible from the saturated precursor. This dual-reactivity profile makes it a highly efficient building block for generating structural diversity [1].

Evidence DimensionAvailability of orthogonal functionalization sites
Target Compound Data2 sites (secondary amine + endocyclic double bond)
Comparator Or Baseline2-(Piperidin-4-yl)pyridine (1 site: secondary amine only)
Quantified DifferenceProvides 1 additional orthogonal reactive site, enabling access to >3 distinct structural classes (epoxides, diols, halohydrins) inaccessible from the saturated analog
ConditionsLate-stage diversification in medicinal chemistry

Buyers looking to maximize chemical space coverage from a single starting material must select the tetrahydropyridine to access downstream sp3-rich, functionalized piperidines.

Tunable Physicochemical Properties for CNS Penetration

Compared to the fully aromatic 2,4'-bipyridine, which is flat, highly lipophilic, and lacks a basic aliphatic center, the partial saturation in 1',2',3',6'-tetrahydro-[2,4']bipyridinyl introduces a basic secondary amine (pKa ~9.5) and increases the sp3 carbon fraction (Fsp3). This fundamental shift in physicochemical properties dramatically improves aqueous solubility at physiological pH and provides the necessary basic center for interacting with key aspartate residues in monoamine GPCRs. Furthermore, the intermediate lipophilicity optimizes blood-brain barrier (BBB) permeability for CNS drug discovery [1].

Evidence Dimensionsp3 fraction (Fsp3) and basicity (pKa)
Target Compound DataFsp3 = 0.30, pKa ~9.5 (aliphatic amine)
Comparator Or Baseline2,4'-Bipyridine (Fsp3 = 0.00, pKa ~4.8)
Quantified DifferenceIncreases pKa by ~4.7 units and Fsp3 from 0.00 to 0.30
ConditionsPhysicochemical profiling for CNS drug design

For neuro-active compound libraries, the tetrahydropyridine core provides the essential basic pharmacophore and 3D geometry that fully aromatic bipyridines lack.

High-Throughput GPCR Ligand Synthesis

Procuring the free base is strictly indicated for generating libraries of dopaminergic and serotonergic ligands where the rigid half-chair conformation of the tetrahydropyridine ring is required to lock the N-substituent, reducing entropic penalties compared to flexible piperidines[1].

Late-Stage Olefin Diversification

Selected for medicinal chemistry programs aiming to synthesize complex 3,4-disubstituted piperidines via stereoselective epoxidation or dihydroxylation of the C3'-C4' double bond, a synthetic pathway inaccessible when starting from saturated analogs [1].

Step-Economic Process Scale-Up

Utilized in large-scale manufacturing to bypass acidic deprotection steps associated with N-Boc protected precursors, thereby maximizing overall N-alkylation yield by 15-25% and minimizing reactor time [1].

CNS-Penetrant Scaffold Design

Employed when optimizing the physicochemical properties of flat, aromatic bipyridines by introducing a basic center (pKa ~9.5) and increasing the sp3 fraction (Fsp3 = 0.30) to enhance aqueous solubility and blood-brain barrier permeability [1].

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.100048391 g/mol

Monoisotopic Mass

160.100048391 g/mol

Heavy Atom Count

12

Wikipedia

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

Dates

Last modified: 02-18-2024

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